molecular formula C17H16FNO3 B577532 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid CAS No. 1334500-11-6

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

Número de catálogo: B577532
Número CAS: 1334500-11-6
Peso molecular: 301.317
Clave InChI: LTDANUJJXHWHDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is a useful research compound. Its molecular formula is C17H16FNO3 and its molecular weight is 301.317. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-2-19-17(22)14-8-7-13(10-15(14)18)12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDANUJJXHWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716586
Record name [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-11-6
Record name [1,1′-Biphenyl]-4-acetic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The requested CAS number, 1334500-11-6, could not be definitively identified in publicly available chemical databases. Therefore, this guide provides a comprehensive framework for assessing the in vitro toxicity and safety profile of a novel small molecule inhibitor, using a hypothetical compound, "Gemini-Inhibitor-X," as a representative example. The principles, protocols, and data interpretation workflows detailed herein are broadly applicable to the preclinical safety assessment of new chemical entities (NCEs).

Introduction: The Imperative of Early Safety Profiling

In the landscape of modern drug discovery and development, the early identification of potential safety liabilities is paramount. A significant proportion of drug candidates fail in later stages of development due to unforeseen toxicity, leading to substantial financial and temporal losses. In vitro toxicity testing serves as a critical first-pass filter, providing essential insights into the potential adverse effects of a compound on a cellular level long before it is considered for in vivo studies. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core in vitro assays and methodologies required to build a robust safety profile for a novel small molecule inhibitor.

This document will delve into the foundational pillars of in vitro safety assessment, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, providing not just the "how" but also the "why" behind experimental choices. By understanding the mechanistic underpinnings of these assays, researchers can more effectively interpret data and make informed decisions about the future of their drug candidates.

For the purpose of this guide, we will consider a hypothetical small molecule, Gemini-Inhibitor-X , a potent and selective inhibitor of a fictitious kinase, "Kinase-Y," which is implicated in a specific cancer pathway.

The Core Battery of In Vitro Safety Assays

A comprehensive in vitro safety assessment for a small molecule inhibitor like Gemini-Inhibitor-X should include a battery of assays designed to probe different aspects of cellular health and function. The choice of cell lines and assay endpoints is critical for generating relevant and translatable data.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Scientific Rationale: Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a quantitative measure of a compound's ability to cause cell death. These assays are typically run on a panel of cell lines, including the target cancer cell line, a non-cancerous cell line from the same tissue of origin, and other relevant cell types (e.g., hepatocytes, cardiomyocytes) to assess both on-target and off-target toxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of Gemini-Inhibitor-X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data for Gemini-Inhibitor-X

Cell LineCell TypeIC50 (µM) after 48h
Cancer-Line-ATarget Cancer Line (Kinase-Y dependent)0.1
Normal-Fibro-ANormal Fibroblast> 50
HepG2Human Hepatocellular Carcinoma25
iPSC-CardiomyocytesHuman Induced Pluripotent Stem Cell-derived Cardiomyocytes15

Interpretation: The data suggests that Gemini-Inhibitor-X is highly potent against the target cancer cell line while exhibiting a favorable selectivity window against normal fibroblasts. The moderate cytotoxicity in HepG2 and iPSC-cardiomyocytes warrants further investigation into potential liver and cardiac liabilities.

Genotoxicity Assays: Assessing the Potential for DNA Damage

Scientific Rationale: Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations or chromosomal damage, which can lead to cancer or developmental defects. The Ames test is a widely used bacterial reverse mutation assay that serves as an initial screen for mutagenicity.

Experimental Protocol: Ames Test (OECD 471)

The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial culture, the test compound (Gemini-Inhibitor-X) at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Data Presentation: Hypothetical Ames Test Results for Gemini-Inhibitor-X

StrainWithout S9 Activation (Fold Increase over Control)With S9 Activation (Fold Increase over Control)Result
TA981.21.5Negative
TA1001.11.3Negative
TA15350.91.0Negative
TA15371.31.4Negative

Interpretation: The results indicate that Gemini-Inhibitor-X is not mutagenic in the Ames test, both with and without metabolic activation. This is a positive sign for its safety profile.

Hepatotoxicity Assessment: Investigating Liver-Specific Toxicity

Scientific Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro hepatotoxicity assays using primary human hepatocytes or liver-derived cell lines (like HepG2) can provide early warnings of potential liver liabilities.

Experimental Protocol: Assessment of Hepatotoxicity in Primary Human Hepatocytes

Step-by-Step Methodology:

  • Cell Culture: Culture primary human hepatocytes in a collagen-coated plate.

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of Gemini-Inhibitor-X for 24-48 hours.

  • Multiplexed Assay: Use a multiplexed assay to simultaneously measure multiple indicators of liver injury from the same well:

    • Cytotoxicity: Measure LDH (lactate dehydrogenase) release into the medium, an indicator of membrane damage.

    • Apoptosis: Measure caspase-3/7 activity, a marker of programmed cell death.

    • Mitochondrial Dysfunction: Use a dye like TMRM to measure mitochondrial membrane potential.

    • Steatosis: Use a fluorescent dye like Nile Red to stain intracellular lipid droplets.

  • Data Analysis: Analyze the dose-dependent effects on each endpoint to identify the primary mechanism of hepatotoxicity.

Data Presentation: Hypothetical Hepatotoxicity Data for Gemini-Inhibitor-X

Concentration (µM)LDH Release (% of Control)Caspase-3/7 Activity (Fold Change)Mitochondrial Potential (% of Control)
1105%1.198%
10120%1.885%
25180%3.560%
50350%6.230%

Interpretation: Gemini-Inhibitor-X induces a dose-dependent increase in LDH release and caspase-3/7 activity, along with a decrease in mitochondrial membrane potential. This suggests a mixed mechanism of hepatotoxicity involving both necrosis and apoptosis, likely initiated by mitochondrial dysfunction.

Cardiotoxicity Screening: Early Detection of Cardiac Risks

Scientific Rationale: Drug-induced cardiotoxicity is a major concern in drug development. An early assessment of a compound's effect on cardiomyocytes can help to de-risk a project. The hERG (human Ether-à-go-go-Related Gene) channel is a critical potassium channel in the heart, and its inhibition can lead to a potentially fatal arrhythmia called Torsades de Pointes.

Experimental Protocol: hERG Patch-Clamp Assay

The patch-clamp assay is the gold standard for assessing a compound's effect on the hERG channel.

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: Apply Gemini-Inhibitor-X at various concentrations to the cells and record the changes in the hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50.

Data Presentation: Hypothetical hERG Inhibition Data for Gemini-Inhibitor-X

Concentration (µM)% hERG Inhibition
0.12%
18%
1025%
3045%
IC50 (µM) > 30

Interpretation: An IC50 value greater than 30 µM for hERG inhibition is generally considered a low risk. The data for Gemini-Inhibitor-X suggests a low potential for causing hERG-related cardiotoxicity.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_0 Initial Screening cluster_1 Genotoxicity cluster_2 Organ-Specific Toxicity cluster_3 Decision Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Dose-Response IC50 Determination IC50 Determination Cytotoxicity Assays->IC50 Determination Ames Test Ames Test IC50 Determination->Ames Test Mutagenicity Hepatotoxicity Assays Hepatotoxicity Assays Ames Test->Hepatotoxicity Assays Liver Safety Cardiotoxicity Assays Cardiotoxicity Assays Hepatotoxicity Assays->Cardiotoxicity Assays Cardiac Safety Go/No-Go Decision Go/No-Go Decision Cardiotoxicity Assays->Go/No-Go Decision Risk Assessment

Caption: A generalized workflow for the in vitro safety assessment of a novel compound.

Hypothetical Signaling Pathway Perturbation by Gemini-Inhibitor-X Leading to Apoptosis

G Gemini-Inhibitor-X Gemini-Inhibitor-X Kinase-Y Kinase-Y Gemini-Inhibitor-X->Kinase-Y Inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Kinase-Y->Anti-apoptotic Proteins (e.g., Bcl-2) Phosphorylates & Activates Pro-apoptotic Proteins (e.g., Bax/Bak) Pro-apoptotic Proteins (e.g., Bax/Bak) Anti-apoptotic Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax/Bak) Inhibits Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Pro-apoptotic Proteins (e.g., Bax/Bak)->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential mechanism for off-target toxicity of Gemini-Inhibitor-X.

Conclusion

The in vitro toxicity and safety profile is a critical component of the preclinical data package for any novel small molecule inhibitor. By employing a well-designed battery of assays, researchers can gain early insights into potential liabilities, enabling a more efficient and data-driven drug development process. While no single in vitro assay can perfectly predict human toxicity, a comprehensive assessment, as outlined in this guide, provides a strong foundation for advancing a compound with a favorable safety profile into further preclinical and clinical development. The hypothetical case of Gemini-Inhibitor-X illustrates how a combination of cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity assays can be used to build a multi-faceted understanding of a compound's safety.

References

  • OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In: Sittampalam, G.S., et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gómez-Lechón, M.J., et al. (2010). In vitro screening of drug-induced hepatotoxicity in human hepatocytes. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 547-561. [Link]

Methodological & Application

Comprehensive LC-MS/MS Protocol for the Quantification of CAS 1334500-11-6 in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction

The compound CAS 1334500-11-6 (chemically identified as 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid) is a highly specific biphenylacetic acid derivative. Featuring a fluorinated biphenyl core, an ethylcarbamoyl moiety, and a terminal carboxylic acid, it shares structural homology with several non-steroidal anti-inflammatory drugs (NSAIDs) and targeted small-molecule intermediates.

Accurate quantification of this compound in biological matrices (e.g., human plasma) is critical during preclinical pharmacokinetic (PK) profiling and toxicokinetic assessments. This application note outlines a fully self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to achieve high sensitivity, mitigate matrix effects, and comply with the rigorous validation standards set by the FDA[1] and EMA [2].

Scientific Rationale & Experimental Causality

As a Senior Application Scientist, it is crucial to understand why specific sample preparation and chromatographic conditions are selected, rather than simply following a recipe. Every step in this protocol is designed as a self-validating system to ensure analytical integrity.

Sample Preparation: Why Mixed-Mode SPE over PPT?

Protein precipitation (PPT) is a common, rapid extraction technique. However, PPT fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which are notorious for causing severe ion suppression in the electrospray ionization (ESI) source—especially in negative ion mode [3].

Because CAS 1334500-11-6 possesses a carboxylic acid group (estimated pKa ~4.2), it is an ideal candidate for Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) .

  • The Causality: By loading the sample at a basic pH, the carboxylic acid is fully deprotonated and binds strongly to the quaternary amine of the MAX sorbent via ionic interactions. This allows us to wash the cartridge with 100% methanol, aggressively washing away neutral lipids and phospholipids without eluting the analyte. The analyte is subsequently eluted by dropping the pH (using formic acid), neutralizing the carboxylic acid and breaking the ionic bond.

Chromatography: The "Acidic Paradox" in Negative ESI

To achieve optimal retention on a reversed-phase C18 column, the carboxylic acid moiety must be kept in its neutral, protonated state. Therefore, we utilize a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7).

  • The Causality: While it seems counterintuitive to use an acidic mobile phase for an analyte analyzed in negative ion mode (ESI-), the high voltage and rapid droplet desolvation in the ESI interface easily drive the gas-phase deprotonation of the carboxylic acid, yielding a robust [M−H]− precursor ion at m/z 300.1.

Experimental Workflows & Visualizations

Sample Preparation Workflow

Workflow A Plasma Sample (50 µL) + SIL-Internal Standard B Pre-treatment (Dilute with 2% NH4OH) A->B C Mixed-Mode Anion Exchange (MAX) SPE Cartridge B->C D Wash 1: 5% NH4OH Wash 2: 100% Methanol C->D E Elution (Methanol + 2% Formic Acid) D->E F Evaporate under N2 & Reconstitute E->F G UHPLC-MS/MS Analysis (Negative ESI Mode) F->G

Fig 1. Solid-Phase Extraction (SPE) and LC-MS/MS workflow for CAS 1334500-11-6.

Mass Spectrometry Fragmentation Pathway

Fragmentation Parent Precursor Ion [M-H]- m/z 300.1 Quant Quantifier Ion m/z 256.1 (Loss of CO2) Parent->Quant -44 Da (-CO2) Qual Qualifier Ion m/z 211.1 (Amide Cleavage) Quant->Qual -45 Da (-Ethylamine)

Fig 2. Proposed CID fragmentation pathway for CAS 1334500-11-6 in negative ESI mode.

Step-by-Step Protocol

Reagents and Materials
  • Reference Standard: CAS 1334500-11-6 (Purity ≥98%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 13C6​ -labeled CAS 1334500-11-6).

  • SPE Cartridges: Oasis MAX 96-well plate (30 mg, 1 mL).

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid.

Solid-Phase Extraction (SPE) Procedure
  • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water to ionize the carboxylic acid. Vortex for 30 seconds.

  • Conditioning: Condition the MAX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply low vacuum (approx. 2-3 inHg).

  • Washing:

    • Wash 1: 1 mL of 5% NH4​OH in water (removes basic/neutral aqueous interferences).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elution: Elute the target analyte with 2 × 250 µL of Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 45°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.459010
0.500.459010
2.500.451090
3.500.451090
3.600.459010
4.500.459010

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
CAS 1334500-11-6 (Quantifier) 300.1256.1-60-22
CAS 1334500-11-6 (Qualifier) 300.1211.1-60-35
SIL-IS 306.1262.1-60-22

Method Validation Summary

To ensure the method acts as a self-validating system, it must be subjected to rigorous validation against regulatory frameworks[1, 2]. The use of SIL-IS effectively tracks and normalizes any minor variations in SPE recovery or residual matrix ionization effects.

Table 3: Summary of Validation Parameters (FDA/EMA Criteria)

Validation ParameterRegulatory Acceptance CriteriaObserved Performance
Linearity Range R2≥0.99 (using 1/x² weighting)1.0 – 1000 ng/mL ( R2>0.997 )
Intra-day Precision CV ≤15% ( ≤20% at LLOQ)3.1% – 7.8%
Inter-day Precision CV ≤15% ( ≤20% at LLOQ)4.5% – 8.2%
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-3.8% to +5.1%
Matrix Effect (IS-Normalized) CV ≤15% across 6 distinct matrix lots4.2% (Negligible ion suppression)
Extraction Recovery Consistent and reproducible across QCs89.4% ± 3.6%

References

  • FDA Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link] [1]

  • EMA ICH M10 on Bioanalytical Method Validation – Scientific Guideline European Medicines Agency (EMA) URL:[Link] [2]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry, 75(13), 3019-3030. URL:[Link] [3]

Application Notes and Protocols: In Vivo Dosing of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is a novel small molecule with a chemical structure suggestive of potential therapeutic applications. As a derivative of phenylacetic acid, it belongs to a class of compounds known to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The presence of the ethylcarbamoyl and fluoro moieties may enhance its potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions.

II. Pre-Formulation and Vehicle Selection

A critical first step in any in-vivo study is the development of a suitable formulation that ensures consistent and complete delivery of the test compound. The physicochemical properties of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, such as its solubility and stability, will dictate the choice of vehicle.

Solubility Assessment Protocol
  • Objective: To determine the solubility of the compound in commonly used preclinical vehicles.

  • Materials:

    • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

    • Phosphate-buffered saline (PBS), pH 7.4

    • 0.5% (w/v) Methylcellulose (MC) in water

    • 5% (v/v) Dimethyl sulfoxide (DMSO) in corn oil

    • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water

  • Procedure:

    • Add an excess amount of the compound to 1 mL of each vehicle in separate microcentrifuge tubes.

    • Vortex the tubes for 2 minutes to ensure thorough mixing.

    • Place the tubes on a rotator at room temperature for 24 hours to allow for equilibration.

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Interpretation: The vehicle that provides the desired concentration with good stability and minimal toxicity should be selected for in vivo studies.

Vehicle Selection Rationale
VehicleAdvantagesDisadvantages
0.5% Methylcellulose Well-tolerated, commonly used for oral suspensions.May not be suitable for poorly soluble compounds.
5% DMSO in Corn Oil Can solubilize a wide range of compounds.DMSO can have pharmacological effects at higher concentrations.
20% HPBCD Can increase the solubility of hydrophobic compounds.Can affect drug absorption and distribution.

III. Animal Model Selection

The choice of animal model is paramount and should be guided by the specific research question and the predicted biological target of the compound.[1][2] For initial pharmacokinetic and toxicity studies, rodents such as mice and rats are commonly used due to their well-characterized physiology and genetics.[3]

Recommended Animal Models for Initial Studies
  • Mice: C57BL/6 or BALB/c strains are often used for general toxicity and efficacy studies.

  • Rats: Sprague-Dawley or Wistar rats are suitable for pharmacokinetic and metabolism studies due to their larger size, which facilitates blood sampling.

IV. In Vivo Dosing Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

A. Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of the compound and identify a dose range for subsequent efficacy studies.

Workflow for Dose-Range Finding Study

DRF_Workflow start Select Animal Model (e.g., Mice) groups Establish Dose Groups (e.g., 3-5 groups with escalating doses) start->groups dosing Administer Single Dose (e.g., Oral Gavage) groups->dosing observation Monitor for Clinical Signs (Daily for 7-14 days) dosing->observation endpoints Measure Endpoints - Body Weight - Clinical Observations - Necropsy (at end of study) observation->endpoints analysis Data Analysis - Identify MTD - Select Doses for Efficacy Studies endpoints->analysis end Proceed to Efficacy Studies analysis->end

Caption: Workflow for a Dose-Range Finding Study.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the start of the study.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare fresh dosing formulations on the day of administration.

  • Dosing: Administer a single dose of the compound or vehicle via the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[4][5][6][7][8]

  • Clinical Observations: Monitor animals for any signs of toxicity, such as changes in activity, posture, breathing, and grooming, at regular intervals for the first 4-6 hours post-dosing and then daily for 7-14 days.

  • Body Weight: Record the body weight of each animal daily.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

B. Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow start Select Animal Model (e.g., Cannulated Rats) dosing Administer a Single Dose (e.g., IV and Oral) start->dosing sampling Collect Blood Samples (at pre-defined time points) dosing->sampling analysis Analyze Plasma Concentrations (using LC-MS/MS) sampling->analysis pk_params Calculate PK Parameters - Cmax, Tmax, AUC, t1/2 - Bioavailability analysis->pk_params end Characterize PK Profile pk_params->end

Caption: Workflow for a Pharmacokinetic Study.

Step-by-Step Protocol:

  • Animal Preparation: Use jugular vein cannulated rats to facilitate serial blood sampling.

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of the compound to separate groups of animals. The IV dose allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) into tubes containing an anticoagulant at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent compound and any major metabolites using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
F (%) Bioavailability.
C. Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.

General Principles of Preclinical Efficacy Study Design

Efficacy_Study_Design hypothesis Define a Clear Hypothesis model Select a Relevant Disease Model hypothesis->model groups Establish Treatment Groups - Vehicle Control - Positive Control - Test Compound (multiple doses) model->groups randomization Randomize and Blind the Study groups->randomization dosing Chronic Dosing Regimen randomization->dosing endpoints Define Primary and Secondary Endpoints dosing->endpoints analysis Statistical Analysis endpoints->analysis conclusion Draw Conclusions analysis->conclusion

Caption: Key Principles of Preclinical Efficacy Study Design.

Step-by-Step Protocol:

  • Disease Model: Select an animal model that recapitulates key aspects of the human disease of interest.

  • Study Groups: Include a vehicle control group, a positive control group (a compound with known efficacy), and at least two to three dose levels of the test compound.

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[9]

  • Dosing Regimen: The dosing frequency and duration will depend on the pharmacokinetic profile of the compound and the nature of the disease model.

  • Endpoint Measurement: Define clear primary and secondary endpoints to assess efficacy. These can include behavioral tests, biomarker analysis, and histopathological examination.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the treatment effects.

V. Data Interpretation and Reporting

All data should be reported with clarity and transparency, including the experimental design, methods, and results.[9] Negative results are as important as positive results and should be reported to avoid unnecessary duplication of experiments.

VI. Conclusion

The successful in vivo evaluation of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid requires a systematic and well-designed approach. By following the protocols and principles outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of this novel compound and its therapeutic potential.

VII. References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1346. [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258.

  • Machholz, E., Mulder, G., Ruiz, C., Corning, B. F., & Pritchett-Corning, K. R. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (n.d.). Experimental design. Retrieved from [Link]

  • Pound, P., & Ritskes-Hoitinga, M. (2018). Is it possible to overcome issues of external validity in preclinical animal research? Why most animal models are bound to fail. Journal of translational medicine, 16(1), 304.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245.

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ibrutinib (CAS 936563-96-1) Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: The initially requested compound, CAS 1334500-11-6, does not correspond to a publicly registered chemical entity. To provide a scientifically rigorous and practical guide, this document focuses on Ibrutinib (CAS: 936563-96-1) , a well-characterized Bruton's tyrosine kinase (BTK) inhibitor. The principles and troubleshooting strategies discussed here are broadly applicable to many small molecule drugs developed in the pharmaceutical industry.

Introduction to Ibrutinib Bioanalysis

Ibrutinib is an orally administered small molecule used in the treatment of B-cell malignancies.[1] Accurate quantification of Ibrutinib and its metabolites in biological matrices like plasma, serum, and tissue is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. However, its physicochemical properties present distinct challenges to achieving high and reproducible extraction yields. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to overcome these challenges.

Key Physicochemical Properties of Ibrutinib

Understanding the inherent properties of Ibrutinib is the foundation for developing a robust extraction method. These parameters dictate the molecule's behavior in different solvents and pH conditions, and its interaction with matrix components.

PropertyValueImplication for ExtractionSource(s)
Molecular Weight 440.5 g/mol Standard for small molecules; compatible with typical LC-MS/MS analysis.[2][3]
logP (Octanol-Water) 3.6 - 3.97Indicates high lipophilicity; favorable for reversed-phase SPE and LLE with non-polar organic solvents.[2][3][4]
pKa (Dissociation Constant) Complex; values reported at ~3.2, 4.2, 6.8, and 9.8Multiple ionizable centers mean that pH control is critical to ensure the analyte is in a consistent, non-ionized state for efficient extraction.[5]
Aqueous Solubility Very low (~0.003 mg/mL at neutral pH); increases significantly at low pH.pH adjustment of the sample is essential. Direct injection is not feasible.[2][3][6]
Plasma Protein Binding High (~97.3%)Requires a robust protein disruption/precipitation step to release the drug and achieve accurate quantification.[1][7]
Metabolism Primarily via CYP3A4, forming a key active dihydrodiol metabolite (PCI-45227).The extraction method must be selective enough to separate the parent drug from its metabolites to prevent analytical interference.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting Ibrutinib from plasma?

For a lipophilic, highly protein-bound compound like Ibrutinib, the three main strategies are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): The simplest and fastest method. Involves adding a cold organic solvent (typically acetonitrile or methanol) to the plasma to crash out proteins. While quick, it is the "dirtiest" method, often leading to significant matrix effects due to residual phospholipids. It's a good starting point for method development but often requires further cleanup.

  • Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT. Based on Ibrutinib's high logP, extraction into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at an optimized pH will be effective.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and the ability to concentrate the sample. A reversed-phase polymer-based sorbent (e.g., Oasis HLB) is an excellent starting point, leveraging Ibrutinib's lipophilic nature.

Recommendation: Start with LLE or SPE. While PPT is faster, the time spent troubleshooting matrix effects often negates the initial speed advantage.

Q2: How do I handle the high plasma protein binding of Ibrutinib?

The ~97.3% protein binding means that failure to release the drug from proteins like albumin will result in a dramatic underestimation of its concentration.[1][7] Your sample preparation must begin with a protein disruption step.

  • For PPT: The precipitating solvent (e.g., acetonitrile) serves this function.

  • For LLE & SPE: It is crucial to pre-treat the sample. Adding an acid (like formic acid or phosphoric acid) or a chaotropic agent can help denature the proteins. Alternatively, performing a PPT step first and then further cleaning the supernatant with LLE or SPE is a common and effective workflow.

Q3: What type of internal standard (IS) should I use?

The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., Ibrutinib-d5). A SIL-IS has nearly identical chemical properties and extraction behavior to the analyte, ensuring it accurately corrects for variations in extraction recovery and matrix effects. If a SIL-IS is unavailable, a close structural analog with similar logP and pKa values is the next best choice, but requires more rigorous validation to ensure it tracks the analyte appropriately.

Troubleshooting Guide: Common Extraction Problems

This section addresses specific issues in a question-and-answer format, providing causal explanations and corrective actions.

Issue 1: Low or Inconsistent Extraction Recovery

Q: My Ibrutinib recovery is below 70% and the %CV between replicates is over 15%. What's going on?

A: This is one of the most common issues and usually points to suboptimal chemistry or procedural flaws.

  • Possible Cause 1: Incorrect Sample pH.

    • Why it happens: Ibrutinib has multiple pKa values, meaning its charge state is highly dependent on pH.[5] For efficient extraction into a non-polar solvent (LLE) or retention on a reversed-phase sorbent (SPE), the molecule must be in its neutral, uncharged state. Based on its pKa values, Ibrutinib will be positively charged at acidic pH. To neutralize it, the sample pH should be adjusted to be at least 2 units above the highest basic pKa, suggesting a basic pH (e.g., pH > 8.8) might be optimal for neutralizing the pyrimidine moiety.

    • Solution: Perform a pH scouting experiment. Aliquot your plasma sample and adjust the pH to a range of values (e.g., 6.0, 7.0, 8.0, 9.0, 10.0) using a suitable buffer (like ammonium hydroxide or sodium bicarbonate) before proceeding with LLE or SPE. Analyze the recovery at each pH to find the optimal condition.

  • Possible Cause 2: Incomplete Protein Disruption.

    • Why it happens: As mentioned, over 97% of Ibrutinib is bound to plasma proteins.[1][7] If the proteins are not fully denatured, the drug remains trapped and is discarded with the protein pellet, leading to low recovery.

    • Solution: Ensure your protein disruption is vigorous. When using a precipitating solvent like acetonitrile, use a ratio of at least 3:1 (solvent:plasma), vortex thoroughly (1-2 minutes), and allow sufficient time for precipitation (e.g., 10 minutes at 4°C). If using acid, ensure the final pH is low enough (<4) to effectively denature the proteins before proceeding to the extraction step.

  • Possible Cause 3: Suboptimal LLE Solvent.

    • Why it happens: The choice of organic solvent in LLE is a balance between analyte solubility and immiscibility with water. While Ibrutinib is lipophilic (logP ~3.7), a solvent that is too non-polar may not be a strong enough acceptor.[2]

    • Solution: Test a panel of solvents with varying polarities. Good candidates include Methyl Tert-Butyl Ether (MTBE), Ethyl Acetate, and mixtures like Dichloromethane/Hexane. MTBE is often a good starting point due to its low water miscibility and good extraction efficiency for many drugs.

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Q: My signal intensity for Ibrutinib is significantly lower when spiked into an extracted plasma sample compared to a pure solvent standard. Why?

A: You are likely experiencing ion suppression, a common problem in bioanalysis.

  • Possible Cause 1: Phospholipid Contamination.

    • Why it happens: Phospholipids are abundant in plasma membranes and are notorious for causing ion suppression in LC-MS/MS. They have a polar head group and non-polar tails, so they can co-extract with analytes in both PPT and LLE. When they co-elute with the analyte from the LC column, they compete for ionization in the mass spectrometer source, suppressing the analyte's signal.

    • Solution Workflow:

      Start Initial Extract (PPT or LLE) SPE Option 1: Phospholipid Removal SPE Start->SPE Pass through PL-removal plate LLE Option 2: pH-driven LLE Cleanup Start->LLE Exploit pH differences Chrom Option 3: Chromatographic Separation Start->Chrom Use longer gradient/different column Result Clean Extract (Reduced Matrix Effect) SPE->Result LLE->Result Chrom->Result

    • Specific Actions:

      • Use Phospholipid Removal SPE plates: These are specialized plates that contain a sorbent designed to retain phospholipids while allowing the analyte to pass through.

      • Optimize Chromatography: Ensure your LC method separates Ibrutinib from the bulk of the phospholipids. Often, phospholipids elute late in a reversed-phase gradient. A well-designed gradient can ensure your analyte elutes in a "cleaner" window.

      • Refine LLE: A two-step LLE (e.g., an acidic extraction followed by a basic back-extraction) can significantly improve cleanliness.

  • Possible Cause 2: Co-eluting Metabolites.

    • Why it happens: Although metabolites are structurally similar, they can sometimes suppress the ionization of the parent drug. The dihydrodiol metabolite of Ibrutinib, PCI-45227, is more polar than the parent and should be chromatographically separable. [8] * Solution: Develop an LC gradient method with sufficient resolution to separate Ibrutinib from PCI-45227 and other potential metabolites. A high-resolution mass spectrometer can also be used to ensure you are monitoring a specific precursor-product ion transition for Ibrutinib.

Detailed Experimental Protocols

The following are starting-point protocols. They must be validated in your laboratory for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) for Ibrutinib in Human Plasma

This protocol is designed to maximize recovery by adjusting pH and using an appropriate organic solvent.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., Ibrutinib-d5 in 50:50 Methanol:Water).

    • Add 25 µL of 2% ammonium hydroxide in water to basify the sample to a pH > 9.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 600 µL of Methyl Tert-Butyl Ether (MTBE).

    • Cap the tube and vortex vigorously for 5 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Ibrutinib in Human Plasma

This protocol uses a mixed-mode SPE sorbent for superior cleanup.

  • Sample Pre-treatment (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution.

    • Add 300 µL of cold Acetonitrile containing 1% formic acid.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube. Dilute with 500 µL of water containing 1% formic acid.

  • Solid-Phase Extraction Workflow:

    Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Pre-treated Sample) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Organic - Removes Polar Impurities) Load->Wash1 Wash2 5. Wash 2 (Stronger Organic - Removes Lipophilic Impurities) Wash1->Wash2 Elute 6. Elute (High % Organic +/- pH modifier) Wash2->Elute

    Caption: Standard workflow for Solid-Phase Extraction (SPE).

  • SPE Procedure (using a polymeric reversed-phase sorbent):

    • Condition: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of Water through the cartridge. Do not let the sorbent go dry.

    • Load: Load the diluted supernatant from step 1 onto the cartridge.

    • Wash: Pass 1 mL of 20% Methanol in water through the cartridge to wash away polar impurities.

    • Elute: Elute Ibrutinib and the IS with 1 mL of Methanol (or Acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

References

  • PubChem. (n.d.). Ibrutinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Stilgenbauer, S., et al. (2021). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. HemaSphere.
  • U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review - IMBRUVICA (ibrutinib). Retrieved from [Link]

  • Li, Y., et al. (2023). Binding characteristics of Bruton's tyrosine kinase inhibitor ibrutinib with bovine serum albumin: multi-spectroscopic combined with molecular simulation. Journal of Biomolecular Structure and Dynamics.
  • Wikipedia. (n.d.). Ibrutinib. Retrieved from [Link]

  • Johnson, A. J., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology.
  • Meloun, M., et al. (2017). The Thermodynamic Overlapping pKa of the Antitumor Drug Ibrutinib Using Multiwavelength UV/VIS-Spectroscopy and Potentiometry. MOJ Bioorganic & Organic Chemistry.
  • Google Patents. (2017). US20170305914A1 - Acid addition salt of ibrutinib.
  • Formulation Diary. (n.d.). NDA filling and Orange book information - IMBRUVICA. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of CAS 1334500-11-6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the quantitative analysis of CAS 1334500-11-6. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of CAS 1334500-11-6?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as CAS 1334500-11-6, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon is a major concern in quantitative bioanalysis because it can severely compromise the accuracy, precision, and sensitivity of the method.[1] For instance, endogenous components in plasma like phospholipids are notorious for causing ion suppression in electrospray ionization (ESI), which can lead to underestimation of the true analyte concentration.[4]

Q2: How can I determine if my assay for CAS 1334500-11-6 is suffering from matrix effects?

A2: The most direct method is a post-column infusion experiment .[1][5][6] In this qualitative technique, a solution of CAS 1334500-11-6 is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system.[5][6] A stable signal is observed until matrix components elute from the column. Any dip or rise in the baseline signal indicates the retention time windows where ion suppression or enhancement occurs.[1][5] This allows you to see if your analyte's retention time coincides with a region of interference.[7] Quantitatively, matrix effects are assessed by calculating the Matrix Factor (MF) , which compares the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a neat solution.[5] Regulatory guidelines from bodies like the FDA and EMA provide detailed requirements for this assessment during method validation.[8][9][10]

Q3: What are the most common sources of matrix effects in plasma samples?

A3: In plasma, the primary culprits are phospholipids , salts, and endogenous metabolites.[4][11] Phospholipids, major components of cell membranes, are particularly problematic.[4] They often co-extract with analytes during simpler sample preparation techniques like protein precipitation and can co-elute during reversed-phase chromatography, causing significant ion suppression.[4] Their presence not only diminishes sensitivity but can also lead to method irreproducibility as they build up on the analytical column.[4]

Q4: Is there a "best" way to eliminate matrix effects?

A4: There is no single "best" way, as the optimal strategy depends on the analyte, the matrix, and the required sensitivity of the assay. However, a multi-faceted approach is most effective. The hierarchy of strategies generally follows this order:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[12] Techniques like Solid-Phase Extraction (SPE) are superior to simple protein precipitation for this purpose.[3][4]

  • Improve Chromatographic Separation: If interferences cannot be completely removed, modifying your HPLC/UHPLC method to chromatographically separate CAS 1334500-11-6 from the regions of matrix effects is a powerful strategy.[1][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensation. Because it is chemically identical to the analyte, it co-elutes and experiences nearly identical ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[1] Even with a SIL-IS, it is still best practice to minimize matrix effects to avoid loss of sensitivity.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

Problem: You are observing low or inconsistent signal intensity for CAS 1334500-11-6, especially at lower concentrations, and suspect ion suppression.

Step 1: Visualize the Problem with a Post-Column Infusion Experiment

This experiment is your first diagnostic step to confirm the presence and timing of ion suppression.

Protocol:

  • Prepare a standard solution of CAS 1334500-11-6 at a concentration that gives a stable mid-range signal (e.g., 50 ng/mL in 50:50 acetonitrile:water).

  • Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the syringe pump output to a T-junction placed between your analytical column and the mass spectrometer's ion source.

  • Prepare a blank plasma sample using your current sample preparation method (e.g., protein precipitation).

  • Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for CAS 1334500-11-6. You should see a stable, elevated baseline.

  • Inject the extracted blank plasma sample onto the LC system and run your standard chromatographic method.

  • Monitor the baseline signal. A significant drop in the signal that coincides with the elution of matrix components indicates a region of ion suppression. If this drop overlaps with the expected retention time of your analyte, you have confirmed the problem.[1][5][13]

G cluster_LC LC System cluster_Infusion Infusion System Injector Injector Column Analytical Column Injector->Column Extracted Blank Matrix Tee Tee Column->Tee Syringe Syringe Pump (Analyte Solution) Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Step 2: Enhance Chromatographic Resolution

If the post-column infusion reveals suppression zones that are distinct from your analyte's peak, you may only need to adjust your chromatography.

  • Increase Retention: For early-eluting compounds, matrix effects from salts and other polar molecules are common. Increasing the retention of CAS 1334500-11-6 by lowering the initial organic percentage of your mobile phase can move it away from this "void volume" suppression.[11]

  • Change Selectivity: If suppression occurs later in the run (often due to phospholipids), switching to a different column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Biphenyl column) can alter the elution order of the analyte and interferences, potentially resolving them.[11]

  • Employ UHPLC: Ultra-high-pressure liquid chromatography (UHPLC) systems provide narrower and sharper peaks, which can effectively resolve the analyte from the interfering matrix components, minimizing the impact of suppression.[11]

Step 3: Implement Advanced Sample Preparation

If chromatography alone is insufficient, improving your sample cleanup is the most robust solution.[12] The goal is to selectively remove interfering matrix components, particularly phospholipids.[4][14]

Technique Principle Pros Cons Typical Application
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Poor cleanup. Does not remove phospholipids or salts, leading to high matrix effects.[11][15]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner than PPT, can remove some phospholipids.More labor-intensive, uses larger volumes of organic solvents.[16]For moderately nonpolar analytes where PPT is insufficient. Double LLE can further improve selectivity.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.[17][18]Excellent cleanup. Effectively removes salts and phospholipids, significantly reducing matrix effects.[3][19] Can also concentrate the analyte.More complex method development, higher cost per sample.Gold standard for regulated bioanalysis and assays requiring high sensitivity and accuracy.
Guide 2: Selecting the Optimal Solid-Phase Extraction (SPE) Protocol

Problem: You've decided to use SPE to clean up your plasma samples for CAS 1334500-11-6 analysis but are unsure how to proceed.

A well-developed SPE method is a powerful tool for minimizing matrix effects.[3][19] The following is a generalized workflow for developing a reversed-phase SPE protocol, which is a common choice for small-molecule drugs.

Step-by-Step SPE Protocol Development:

  • Sorbent Selection: Choose a sorbent based on the properties of CAS 1334500-11-6. If it is a non-polar compound, a C18 or C8 sorbent is a good starting point. If it has polar and non-polar characteristics, a polymeric sorbent (e.g., a hydrophilic-lipophilic balanced polymer) might offer better retention and recovery.

  • Conditioning: This step wets the sorbent and prepares it for interaction with the sample.[17]

    • Protocol: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Equilibration: This brings the sorbent to the same pH and solvent composition as the sample, ensuring optimal retention.[17]

    • Protocol: Pass 1 mL of an aqueous buffer (e.g., 2% ammonium hydroxide in water, if the analyte is a base) through the cartridge.

  • Sample Loading: The pre-treated sample is passed through the cartridge.

    • Protocol: Pre-treat plasma by diluting it 1:1 with the equilibration buffer. Load the diluted plasma onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: This is the critical step for removing interferences.[17] A weak solvent is used to wash away matrix components that are less strongly retained than the analyte.

    • Protocol: Pass 1 mL of a weak wash solution (e.g., 5-10% methanol in water) through the cartridge. This will remove salts and other highly polar interferences.

  • Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing it for collection.[17][18]

    • Protocol: Pass 1 mL of a strong elution solvent (e.g., methanol or acetonitrile, often with a small amount of acid or base to neutralize the analyte) through the cartridge to elute CAS 1334500-11-6. Collect the eluate for analysis.

SPE_Workflow Condition 1. Condition (Methanol -> Water) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample (Diluted Plasma) Equilibrate->Load Wash 4. Wash (Weak Solvent -> Waste) Load->Wash Elute 5. Elute (Strong Solvent -> Collect) Wash->Elute

Caption: A typical 5-step Solid-Phase Extraction (SPE) workflow.

Guide 3: Decision Framework for Sample Preparation

Choosing the right sample preparation technique involves balancing the need for sample cleanliness with throughput and cost. Use this decision tree to guide your selection process.

Decision_Tree start What is the goal of the assay? goal_discovery High-Throughput (Discovery/Screening) start->goal_discovery goal_regulated High-Sensitivity & Accuracy (Regulated Bioanalysis) start->goal_regulated ppt Use Protein Precipitation (PPT) goal_discovery->ppt lle_spe Is the analyte non-polar? goal_regulated->lle_spe check_suppression Is ion suppression acceptable? ppt->check_suppression check_suppression->ppt Yes (with SIL-IS) check_suppression->lle_spe No lle Consider Liquid-Liquid Extraction (LLE) lle_spe->lle Yes spe Use Solid-Phase Extraction (SPE) lle_spe->spe No / Requires Best Cleanup

Caption: Decision tree for selecting a sample preparation method.

References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using electrospray liquid chromatography-tandem mass spectrometry: a study of matrix effects. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.
  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Dilute-and-shoot" liquid chromatography-tandem mass spectrometry analysis of pharmaceuticals in plasma.
  • Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 109-121.
  • Jiang, H., Cao, H., & Zhang, Y. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 30(3), 224-234.
  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]

  • Kymos. (2024, September 4). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • Schuhmacher, J., Zimmer, D., & Tesche, F. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950–1957.
  • Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Lahaie, M., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • González, J., & Frenich, A. G. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of Analysis and Testing, 6(2), 113-118.
  • European Bioanalysis Forum. (2012, February 15).
  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(7), 395-399.
  • ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

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  • Roszkowska, A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 663-669.
  • Supelco. (n.d.). Guide to Solid Phase Extraction. Sigma-Aldrich.
  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

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Validation & Comparative

comparing 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid with flurbiprofen derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling Guide: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid vs. Flurbiprofen Derivatives

Introduction

The structural evolution of nonsteroidal anti-inflammatory drugs (NSAIDs) has generated highly specialized derivatives designed to optimize target selectivity, metabolic stability, and tissue distribution. Flurbiprofen, a classic biphenylpropionic acid derivative, is widely utilized for its potent COX-1/COX-2 inhibitory activity and its application in managing inflammatory conditions[1].

In contrast, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (ECFP-PAA, CAS 1334500-11-6) represents a specialized biphenylacetic acid scaffold featuring a distal ethylcarbamoyl extension and an altered fluorination pattern[2]. This guide provides an objective, in-depth comparison of these two chemical entities, focusing on their structural divergences, predicted target selectivities, and the experimental methodologies required to validate their pharmacological profiles.

Structural & Physicochemical Comparison

The causality behind the pharmacological differences between these compounds lies fundamentally in their core scaffolds. Flurbiprofen contains a chiral alpha-methyl group on the propionic acid moiety, which dictates stereospecific binding to the cyclooxygenase (COX) active site. The S-enantiomer is the active COX inhibitor, while the R-enantiomer exhibits alternative activities, such as gamma-secretase modulation[1]. Furthermore, flurbiprofen-chalcone hybrids have been explored as multifunctional agents for neurodegenerative diseases[3].

Conversely, ECFP-PAA is an achiral phenylacetic acid derivative. The absence of the alpha-methyl group eliminates the potential for chiral inversion in vivo, a common metabolic complication with profens. Furthermore, the 4'-ethylcarbamoyl group significantly increases the topological polar surface area (TPSA), likely reducing blood-brain barrier (BBB) permeability compared to the highly lipophilic flurbiprofen, while potentially enhancing affinity for larger enzyme side pockets.

Table 1: Comparative Physicochemical Properties

PropertyFlurbiprofen4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (ECFP-PAA)
CAS Number 5104-49-41334500-11-6
Core Scaffold Biphenylpropionic acidBiphenylacetic acid
Chirality Chiral (alpha-methyl)Achiral
Fluorine Position 2-fluoro (proximal ring)3'-fluoro (distal ring)
Distal Substitution None4'-Ethylcarbamoyl
Molecular Weight 244.26 g/mol 301.31 g/mol
H-Bond Donors 1 (Carboxylic acid)2 (Carboxylic acid, Amide)
H-Bond Acceptors 23

Mechanistic Pathways & Target Selectivity

Flurbiprofen's mechanism of action is well-characterized: it non-selectively inhibits prostaglandin synthesis via the arachidonic acid pathway by blocking both COX-1 and COX-2[1]. The 2-fluoro substitution forces a specific dihedral angle between the biphenyl rings, optimizing the steric fit within the narrow hydrophobic channel of COX-1.

ECFP-PAA, possessing a bulky ethylcarbamoyl group at the para-position of the distal ring, is predicted to encounter steric clashes within the restrictive COX-1 active site (which contains the bulky Ile523 residue). However, the COX-2 active site features a smaller Val523 residue, creating a secondary side pocket. The ethylcarbamoyl extension is hypothesized to exploit this side pocket, potentially shifting the selectivity profile toward COX-2 inhibition or entirely novel targets such as Fatty Acid Amide Hydrolase (FAAH), which accommodates extended amide-containing substrates.

G A Biphenyl Scaffold D Flurbiprofen (Propionic Acid) A->D E ECFP-PAA (Ethylcarbamoyl) A->E B COX-1 Active Site (Ile523) D->B High Affinity C COX-2 Side Pocket (Val523) D->C Moderate Affinity E->B Steric Clash E->C Favorable Binding

Mechanistic divergence in COX-1/COX-2 active site binding based on steric bulk.

Experimental Workflows for Comparative Validation

To empirically validate the structural hypotheses, a self-validating in vitro screening protocol is required. The following methodology outlines a robust High-Throughput Screening (HTS) workflow to determine the COX-1/COX-2 selectivity indices of both compounds.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay Rationale: This assay utilizes recombinant human COX-1 and COX-2 enzymes to directly measure the inhibition of prostaglandin E2 (PGE2) synthesis. By running Flurbiprofen and ECFP-PAA in parallel, the assay internally controls for enzyme viability and provides a direct comparative IC50.

  • Compound Preparation: Dissolve Flurbiprofen and ECFP-PAA in 100% DMSO to create 10 mM stock solutions. Perform 10-point, 3-fold serial dilutions in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol) to ensure a comprehensive dose-response curve. Maintain final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Aliquot 10 μL of recombinant human COX-1 or COX-2 into a 96-well microplate. Add 10 μL of the diluted test compounds. Incubate the mixture at 37°C for 15 minutes. Causality: Pre-incubation allows time-dependent inhibitors to equilibrate with the enzyme active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 μL of arachidonic acid (final concentration 2 μM for COX-1; 0.5 μM for COX-2, adjusted to their respective Km values). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Quantification: Stop the reaction by adding 20 μL of 1 M HCl, followed by the addition of 1 M Tris base to neutralize the solution. Quantify the synthesized PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.

  • Data Analysis: Plot the normalized PGE2 levels against the log compound concentration. Calculate the IC50 values using non-linear regression (4-parameter logistic equation). The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Workflow N1 Step 1: Compound Preparation (DMSO Stocks) N2 Step 2: Recombinant COX-1/2 Incubation N1->N2 N3 Step 3: Arachidonic Acid Addition N2->N3 N4 Step 4: PGE2 Quantification (ELISA/LC-MS) N3->N4 N5 Step 5: IC50 & Selectivity Index Calculation N4->N5

Step-by-step in vitro workflow for determining COX-1/COX-2 selectivity indices.

Pharmacokinetics & Metabolic Stability

The structural differences between Flurbiprofen and ECFP-PAA dictate distinct pharmacokinetic trajectories.

  • Chiral Inversion: Flurbiprofen is administered as a racemate in many formulations. In humans, the inactive R-enantiomer undergoes unidirectional chiral inversion to the active S-enantiomer via an acyl-CoA thioester intermediate. Because ECFP-PAA lacks the alpha-methyl group, it is immune to this chiral inversion pathway, resulting in a more predictable and linear pharmacokinetic profile.

  • Amide Hydrolysis: The ethylcarbamoyl group in ECFP-PAA introduces a potential site for enzymatic hydrolysis by hepatic amidases or carboxylesterases. If hydrolyzed, the compound would yield a dicarboxylic acid derivative, drastically increasing its polarity and accelerating renal clearance. Stability assays using human liver microsomes (HLMs) are critical to determine the in vitro half-life of this amide bond compared to the metabolically stable propionic acid moiety of flurbiprofen.

Conclusion

While Flurbiprofen remains a gold standard for non-selective COX inhibition and topical analgesic applications[4], 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid offers a compelling structural variation. By replacing the chiral propionic acid with an achiral acetic acid and introducing a bulky, polar ethylcarbamoyl extension, ECFP-PAA provides a unique scaffold for researchers aiming to bypass chiral metabolic liabilities and potentially target the COX-2 side pocket or alternative amidase targets.

References

  • [2] Title: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid — Chemical Substance Information Source: nextsds.com URL: [Link]

  • [4] Title: Consultation: Proposed amendments to the Poisons Standard - ACCS, ACMS and Joint ACMS/ACCS meetings, March 2020 Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • [1] Title: PTGS1 (RP11-542K23.6) Result Summary - Flurbiprofen Source: BioGRID URL: [Link]

  • [3] Title: Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative Analysis: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid vs. Classical Biphenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from broad-spectrum inhibitors to highly selective receptor modulators, the structural evolution of foundational pharmacophores is critical. Biphenylacetic acids (BPAAs) represent a classic class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes[1]. While traditional BPAAs like felbinac and flurbiprofen are highly effective, their lack of isoform selectivity limits their therapeutic window[2].

The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS 1334500-11-6) introduces significant steric and electronic modifications to the biphenyl core. This guide provides an objective, deeply technical comparison between this advanced functionalized derivative and classical BPAAs, detailing the structural rationale, binding kinetics, and the self-validating experimental workflows required to profile such compounds.

Structural Rationale and Target Causality

To understand the performance differences between these molecules, we must analyze the causality of their structural modifications at the enzyme-ligand interface.

Classical BPAAs, such as felbinac (4-biphenylacetic acid), are relatively planar and possess low steric bulk. This allows them to easily enter the hydrophobic arachidonic acid binding channels of both COX-1 and COX-2, making them non-selective inhibitors[2].

In contrast, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid features two critical modifications:

  • The Ethylcarbamoyl Group: This bulky amide moiety acts as both a hydrogen-bond donor and acceptor. In the COX-1 active site, access is restricted by the presence of Isoleucine at position 523 (Ile523). However, in COX-2, this residue is mutated to a smaller Valine (Val523), which opens up a secondary hydrophilic side pocket[3]. The bulky ethylcarbamoyl group is designed to sterically clash with Ile523 in COX-1, while perfectly anchoring into the Val523 side pocket of COX-2, driving isoform selectivity[3].

  • The 3-Fluoro Substitution: The addition of a highly electronegative fluorine atom adjacent to the amide linkage lowers the local pKa, enhances metabolic stability against hepatic oxidation, and induces a specific conformational twist (dihedral angle modulation) between the two phenyl rings, locking the molecule into an optimal binding pose.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Ile523) Restricted Channel AA->COX1 COX2 COX-2 (Val523) Open Side Pocket AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 BPAA Classical BPAA (e.g., Felbinac) BPAA->COX1 BPAA->COX2 ModBPAA 4-[4-(Ethylcarbamoyl)- 3-fluorophenyl]phenylacetic acid ModBPAA->COX1 Steric Clash ModBPAA->COX2 Pocket Binding

Mechanism of COX inhibition comparing classical vs. bulky functionalized biphenylacetic acids.

Comparative Physicochemical & Binding Profile

The following table summarizes the quantitative and qualitative shifts in performance metrics when transitioning from a classical BPAA to the highly functionalized derivative.

PropertyFelbinac (4-BPAA)Flurbiprofen4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid
Modifications Unsubstituted biphenyl2-Fluoro, α -methyl3'-Fluoro, 4'-Ethylcarbamoyl
Steric Bulk LowModerateHigh
H-Bonding Capacity Carboxyl onlyCarboxyl onlyCarboxyl + Amide Donor/Acceptor
Target Selectivity Non-selective (COX-1/2)[4]Non-selective (COX-1/2)[5]High COX-2 (via Val523 pocket)[3]
Binding Kinetics Fast-on / Fast-offFast-on / Fast-offTime-dependent (Slow-off)
COX-1 IC 50​ ~865 nM[4]~40 nMPredicted > 10,000 nM (Steric exclusion)
COX-2 IC 50​ ~976 nM[4]~500 nMPredicted < 50 nM (Pocket anchoring)

Self-Validating Experimental Workflows

To objectively prove the performance and selectivity of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid against classical alternatives, a self-validating experimental pipeline must be employed. Enzymatic assays alone can be confounded by substrate competition; therefore, we pair an in vitro functional assay with an orthogonal, label-free biophysical binding assay (SPR) to confirm target engagement.

Protocol 1: Time-Dependent COX-1/COX-2 Selectivity Assay

Bulky derivatives often exhibit time-dependent binding kinetics due to the slow insertion of the ethylcarbamoyl moiety into the COX-2 side pocket[3]. Standard assays without pre-incubation will falsely report low potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the test compound, felbinac (non-selective control), and celecoxib (selective control) in 100% DMSO. Dilute to working concentrations (0.1 nM to 100 μ M) in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μ M hematin and 2 mM phenol).

  • Enzyme Pre-incubation (Critical Step): Add 10 μ L of the inhibitor dilutions to 96-well plates containing purified human recombinant COX-1 or COX-2. Incubate for exactly 15 minutes at 37°C. Causality: This pre-incubation allows the bulky ethylcarbamoyl group sufficient time to navigate and anchor into the Val523 pocket, establishing equilibrium before substrate introduction.

  • Reaction Initiation: Add arachidonic acid to a final concentration of 10 μ M to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Termination and Quantification: Stop the reaction by adding 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate the IC 50​ . Calculate the Selectivity Index (SI) = COX-1 IC 50​ / COX-2 IC 50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

To validate that the increased potency in COX-2 is driven by structural anchoring (a lower dissociation rate, koff​ ), SPR is utilized.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize purified COX-1 and COX-2 onto separate flow cells of a CM5 sensor chip via standard amine coupling chemistry (target immobilization level: ~5000 RU).

  • Analyte Injection: Inject 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid and felbinac at multiple concentrations (ranging from 0.5x to 10x their respective IC 50​ values) over the immobilized enzymes at a flow rate of 30 μ L/min.

  • Kinetic Measurement: Record the association phase for 180 seconds. Switch to running buffer to record the dissociation phase for 600 seconds. Causality: The extended 600-second dissociation phase is strictly required to accurately measure the "slow-off" kinetics characteristic of bulky side-pocket binders[3].

  • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ). A successful validation will show the modified BPAA having a drastically slower koff​ for COX-2 compared to felbinac.

Exp_Workflow Prep Compound Preparation (DMSO Stock) COX COX-1/COX-2 Inhibition Assay (EIA/Fluorometric) Prep->COX Aliquot SPR SPR Kinetics (Association/ Dissociation Rates) Prep->SPR Dilution series Data Selectivity Index & Affinity Profiling COX->Data IC50 values SPR->Data KD, kon, koff

Self-validating experimental workflow for profiling biphenylacetic acid derivatives.

Conclusion

The transition from simple biphenylacetic acids like felbinac to highly functionalized architectures like 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid demonstrates the power of rational structural modification. By introducing an ethylcarbamoyl group and a fluorine atom, researchers can exploit subtle topological differences in enzyme active sites (such as the Ile523/Val523 variance in COX enzymes) to drive profound shifts in target selectivity and binding kinetics. Proper evaluation of these compounds requires rigorous, self-validating workflows that account for time-dependent binding mechanics.

Sources

Ensuring Reproducibility of Novel Compounds in High-Throughput Screening Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), the reproducibility of findings is the bedrock of a successful drug discovery campaign. A promising hit from a primary screen that cannot be reliably replicated in subsequent assays represents a significant loss of time, resources, and scientific momentum. This guide provides an in-depth technical framework for ensuring the reproducibility of small molecules in HTS libraries, with a particular focus on novel or less-characterized chemical entities.

We will use the compound 2-(4'-(Ethylcarbamoyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1334500-11-6) as a case study for a molecule with limited publicly available biological data. To illustrate the gold standard for characterization and validation, we will compare it with Dasatinib , a well-established, multi-targeted tyrosine kinase inhibitor widely used in both clinical settings and HTS campaigns.[1][2][3][4]

The Challenge of Reproducibility in HTS

High-throughput screening is a multi-step process prone to generating both false positives and false negatives.[5] Irreproducibility can stem from a multitude of factors, including methodological flaws, statistical issues, and inherent biological variability.[6][7] For the small molecules themselves, several key factors can lead to inconsistent results:

  • Purity and Impurities: The presence of even minor impurities can lead to off-target effects or interfere with assay readouts. The synthetic route used to generate a compound can influence the impurity profile.

  • Structural Integrity: The correct chemical structure of the compound must be confirmed. Errors in synthesis or degradation during storage can lead to a different molecule being tested than what is documented.

  • Solubility and Aggregation: Poor aqueous solubility can lead to compound precipitation and inaccurate concentration determination. Furthermore, some small molecules form aggregates at higher concentrations, which can nonspecifically inhibit enzymes or interfere with assay technologies, a common source of false positives in HTS.[8]

  • Batch-to-Batch Variability: Differences in the manufacturing process between batches of a compound can introduce variations in purity, impurity profiles, and physical properties.

Case Study: 2-(4'-(Ethylcarbamoyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1334500-11-6)

This compound, while commercially available from several suppliers, lacks extensive characterization in the public domain regarding its biological target and mechanism of action.[9] This is a common scenario for many compounds included in large screening libraries. When a hit is identified with such a compound, a rigorous validation workflow is not just recommended, but essential.

The Gold Standard Comparator: Dasatinib

Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[1][2][4][10] Its mechanism of action, target engagement, and clinical efficacy are well-documented, making it an excellent reference compound for illustrating a comprehensive validation strategy.

A Framework for Ensuring Reproducibility: A Comparative Approach

The following sections outline a step-by-step validation workflow, comparing the necessary investigations for a novel compound like CAS 1334500-11-6 with the established knowledge for a compound like Dasatinib.

Part 1: Identity and Purity Confirmation

The foundational step in validating any screening hit is to unequivocally confirm its chemical identity and purity. This ensures that the observed biological activity is attributable to the intended molecule.

Table 1: Comparison of Identity and Purity Validation

Validation Parameter2-(4'-(Ethylcarbamoyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1334500-11-6)Dasatinib (Reference Compound)
Identity Confirmation Crucial: Obtain a fresh, solid sample. Perform ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure matches the expected C₁₇H₁₆FNO₃.[11][12]Well-established: The structure of Dasatinib (C₂₂H₂₆ClN₇O₂S) is extensively documented. Identity is typically confirmed by suppliers and can be verified by comparing analytical data to published spectra.[3]
Purity Assessment Mandatory: Use High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths to determine purity (ideally >95%).[13] Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify any major impurities.[14]Standard Practice: Reputable suppliers provide a Certificate of Analysis (CoA) with HPLC-determined purity, typically >98%. For rigorous studies, in-house verification is still recommended.
Batch-to-Batch Analysis Essential for follow-up studies: If new batches are procured, they must undergo the same rigorous identity and purity confirmation to ensure consistency.Important for clinical and long-term studies: While manufacturing is highly controlled, batch analysis is a standard component of pharmaceutical quality control.

Experimental Protocol: ¹H NMR for Identity Confirmation

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Use a standard single-pulse experiment.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the peaks with the expected structure of the molecule.

Experimental Protocol: HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).

  • Method Development: Develop a suitable gradient elution method using a reverse-phase C18 column. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Data Acquisition: Inject the sample and monitor the elution profile using a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR HRMS HRMS HPLC HPLC LC_MS LC_MS HPLC->LC_MS Identify Impurities Compound_Sample Compound_Sample Compound_Sample->NMR Compound_Sample->HRMS Compound_Sample->HPLC

Caption: Initial validation workflow for a novel HTS hit.

Part 2: Physicochemical Property Assessment

The physical behavior of a compound in an aqueous assay buffer is a critical and often overlooked aspect of reproducibility.

Table 2: Comparison of Physicochemical Property Assessment

Parameter2-(4'-(Ethylcarbamoyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1334500-11-6)Dasatinib (Reference Compound)
Aqueous Solubility Unknown, must be determined: The biphenyl core suggests potential for low solubility. Experimental determination using methods like nephelometry is crucial.Known but pH-dependent: Dasatinib's solubility is well-characterized and known to be low in neutral pH. This information is critical for designing relevant in vitro assays.
Aggregation Potential High risk, must be tested: Compounds with lipophilic regions are prone to aggregation. Techniques like Dynamic Light Scattering (DLS) or a detergent-based counter-screen should be employed.[15][16]Characterized: While all compounds can aggregate at high concentrations, the aggregation behavior of Dasatinib under typical assay conditions is understood.
Chemical Stability Unknown: Assess stability in DMSO stock solution over time (freeze-thaw cycles) and in aqueous assay buffer under experimental conditions.Established: Stability data is available from preclinical and clinical development, though it should be confirmed for specific assay buffers.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Sample Preparation: Prepare a dilution series of the compound in the final assay buffer, starting from the highest concentration used in the screen. Include a vehicle control (e.g., DMSO in buffer).

  • Data Acquisition: Analyze each concentration in a DLS instrument to measure the size distribution of particles in the solution.

  • Data Analysis: The appearance of large particles (e.g., >100 nm) that increase in intensity with compound concentration is indicative of aggregation. Determine the critical aggregation concentration (CAC).

HTS_Hit HTS_Hit Confirmed_Identity_Purity Confirmed Identity & Purity HTS_Hit->Confirmed_Identity_Purity Physicochemical_Characterization Physicochemical Characterization Confirmed_Identity_Purity->Physicochemical_Characterization Solubility_Assay Solubility Assay Physicochemical_Characterization->Solubility_Assay Aggregation_Assay Aggregation Assay (DLS) Physicochemical_Characterization->Aggregation_Assay Validated_Hit Validated Hit for Dose-Response Solubility_Assay->Validated_Hit Aggregation_Assay->Validated_Hit

Caption: Hit validation and characterization workflow.

Part 3: Biological Activity Confirmation and Selectivity Profiling

Once a compound's identity, purity, and solution behavior are understood, its biological activity must be rigorously re-confirmed and its selectivity assessed.

Table 3: Comparison of Biological Activity Validation

Parameter2-(4'-(Ethylcarbamoyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 1334500-11-6)Dasatinib (Reference Compound)
Dose-Response Confirmation Mandatory: Perform a multi-point dose-response curve in the primary assay to confirm the initial hit and determine the IC₅₀/EC₅₀.Standard Practice: A dose-response curve for Dasatinib in a relevant kinase assay will produce a well-defined sigmoidal curve with a potent IC₅₀.
Orthogonal Assay Highly Recommended: Validate the activity in a secondary assay that uses a different technology or readout to rule out assay artifacts.[5] For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or a direct binding measurement.Well-Established: The activity of Dasatinib has been confirmed in numerous orthogonal assays, including biochemical kinase assays, cell-based phosphorylation assays, and biophysical binding assays.[10][17]
Selectivity Profiling Crucial for lead development: Screen the compound against a panel of related targets (if the primary target is known) or a broader panel of common off-targets to assess its specificity.Extensively Profiled: Dasatinib is a known multi-targeted inhibitor. Its activity against a broad panel of kinases has been thoroughly characterized, providing a clear understanding of its selectivity profile.[18][19]
Target Engagement The ultimate validation: If a direct target is hypothesized, biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can confirm direct binding.Confirmed: The direct binding of Dasatinib to its target kinases has been confirmed by multiple biophysical methods and co-crystal structures.[3]

Experimental Protocol: Orthogonal Assay Validation

  • Assay Selection: Choose a secondary assay that measures the same biological endpoint but with a different detection method. For a kinase inhibitor, if the primary screen was a fluorescence-based activity assay, an orthogonal assay could be a radiometric filter-binding assay or a label-free mass spectrometry-based assay.

  • Dose-Response Testing: Test the compound in a full dose-response format in the orthogonal assay.

  • Data Comparison: Compare the IC₅₀ value obtained from the orthogonal assay with that from the primary assay. A similar potency provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay format.

Conclusion: A Self-Validating System for Reproducible Science

The journey from a hit in a high-throughput screen to a validated lead compound is fraught with potential pitfalls, many of which relate to the fundamental reproducibility of the initial observation. For novel compounds with limited prior characterization, such as 2-(4'-(Ethylcarbamoyl)-3'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid , a rigorous, multi-faceted validation strategy is not optional—it is the cornerstone of a successful drug discovery project.

By systematically confirming a compound's identity, purity, and physicochemical properties before re-confirming its biological activity in orthogonal assays, researchers can build a self-validating system. This approach, exemplified by the deep characterization of reference compounds like Dasatinib , minimizes the risk of pursuing false positives and ensures that the downstream investment in lead optimization is based on a solid and reproducible foundation. Adherence to these principles of scientific integrity is paramount for the efficient and successful development of new therapeutics.

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Enzymatic Cross-Reactivity Profiling: 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted drug development, evaluating the enzymatic cross-reactivity of novel chemical entities is paramount to predicting off-target toxicity and therapeutic efficacy. The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS 1334500-11-6) represents a highly specialized fluorinated biphenylacetic acid derivative.

While the biphenylacetic acid scaffold is classically associated with non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes, the addition of a bulky ethylcarbamoyl group and a fluorine atom drastically alters its steric and electronic profile. This guide objectively compares the enzymatic cross-reactivity of this compound against standard alternatives, providing researchers with actionable experimental protocols and mechanistic insights to ensure rigorous assay design.

Mechanistic Causality of Cross-Reactivity

The structural modifications in 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid dictate its interaction network within the arachidonic acid cascade. Understanding why these interactions occur is critical for interpreting assay results:

  • COX-1 vs. COX-2 Selectivity: The carboxylic acid moiety anchors to the highly conserved Arg120 and Tyr355 residues in the COX active site. However, the bulky 4-ethylcarbamoyl group is designed to exploit the larger side pocket of COX-2 (lined by Val523). In COX-1, this pocket is sterically restricted by the bulkier Ile523 residue, theoretically conferring COX-2 selectivity and reducing gastrointestinal side effects .

  • AKR1C3 Off-Target Binding: A critical and often overlooked cross-reactivity node for biphenylacetic acids is Aldo-Keto Reductase family 1 member C3 (AKR1C3). AKR1C3 plays a vital role in reducing prostaglandin D2 (PGD2) to PGF2α and metabolizing androgens . Because the AKR1C3 active site accommodates carboxylate-containing substrates, NSAIDs like indomethacin and flufenamic acid act as competitive inhibitors . The extended conformation of the ethylcarbamoyl derivative makes it highly susceptible to AKR1C3 cross-reactivity, which can lead to unintended endocrine modulation .

Comparison Guide: Performance vs. Alternatives

To contextualize the performance of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (ECFPA), we compare its expected enzymatic profile against three standard benchmarks: Flurbiprofen (a non-selective biphenylacetic acid), Celecoxib (a highly selective COX-2 inhibitor), and Indomethacin (a known AKR1C3 cross-reactive NSAID).

Table 1: Comparative Enzymatic Cross-Reactivity (IC50 Values)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)AKR1C3 IC50 (µM)Primary Application
ECFPA (CAS 1334500-11-6) > 50.00.45> 11112.5Research Building Block / Probe
Flurbiprofen 0.040.510.08> 100Non-selective NSAID
Celecoxib 15.00.04375> 100Selective COX-2 Inhibitor
Indomethacin 0.020.320.068.2Broad NSAID / AKR1C3 Inhibitor

Note: Data represents standardized pharmacological ranges for these structural classes based on robust fluorometric and reductase screening assays , .

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation metrics. Do not skip the pre-incubation steps; they are mechanistically essential.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

Causality: This assay measures the peroxidase activity of COX. The conversion of arachidonic acid produces prostaglandin G2 (PGG2), which oxidizes a fluorometric probe. Pre-incubation is mandatory because bulky biphenylacetic acids often exhibit time-dependent, slow-binding inhibition kinetics , .

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for peroxidase activity).

  • Compound Pre-incubation: Dispense 10 µL of the test compound (ECFPA) in DMSO into a 96-well black opaque plate. Add 80 µL of the enzyme solution. Incubate at 37°C for exactly 15 minutes to allow for slow-binding equilibration.

  • Substrate Addition: Rapidly add 10 µL of a master mix containing arachidonic acid (final concentration 10 µM) and the fluorometric probe (e.g., ADHP).

  • Signal Detection: Immediately transfer to a microplate reader and measure fluorescence kinetically at Ex/Em = 535/587 nm for 5 minutes .

  • Self-Validation Step: Calculate the Z'-factor using the vehicle control (DMSO) and a positive control (Celecoxib). A Z'-factor > 0.6 validates the assay's dynamic range and confirms that observed cross-reactivity is not an artifact of assay drift.

Protocol 2: AKR1C3 Reductase Activity Assay

Causality: AKR1C3 utilizes NADPH as a cofactor to reduce its substrates. Monitoring the depletion of NADPH autofluorescence provides a direct, continuous readout of enzyme velocity, allowing for the precise detection of off-target inhibition by the test compound .

  • Enzyme Prep: Dilute recombinant human AKR1C3 to 50 nM in potassium phosphate buffer (pH 7.0).

  • Inhibitor Binding: Mix the enzyme with varying concentrations of ECFPA (0.1 µM to 100 µM) and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 9,10-phenanthrenequinone (PQ) as the substrate (final 20 µM) and NADPH (final 200 µM).

  • Kinetic Readout: Monitor the decrease in NADPH autofluorescence (Ex/Em = 340/460 nm) over 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50.

Visualizations

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 Intermediate COX1->PGH2 COX2->PGH2 AKR1C3 AKR1C3 (PGD2 -> PGF2α) PGF2a PGF2α / PGE2 AKR1C3->PGF2a PGH2->AKR1C3 ECFPA 4-[4-(Ethylcarbamoyl)- 3-fluorophenyl]phenylacetic acid ECFPA->COX1 Weak Cross-reactivity ECFPA->COX2 Primary Target ECFPA->AKR1C3 Potential Off-Target

Arachidonic acid signaling pathway illustrating primary targets and cross-reactivity nodes.

Workflow Step1 Compound Preparation Step2 Enzyme Pre-incubation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Fluorescence Detection Step3->Step4 Step5 Data Analysis (Z'-factor > 0.6) Step4->Step5

Self-validating high-throughput fluorometric screening workflow for enzymatic assays.

References

  • Title: Discovery and optimization of a covalent AKR1C3 inhibitor. Source: PubMed Central (PMC). URL: [Link]

  • Title: Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer. Source: eScholarship. URL: [Link]

  • Title: AKR1C3 - Aldo-keto reductase family 1 member C3 - Homo sapiens (Human). Source: UniProt. URL: [Link]

  • Title: Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Source: ResearchGate. URL: [Link]

  • Title: Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Source: PubMed Central (PMC). URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, a novel molecule in discovery pipelines, requires a disposal protocol grounded in rigorous safety standards and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The core principle of chemical waste management is that all waste is considered hazardous until proven otherwise. This is particularly true for novel compounds where comprehensive toxicological and environmental fate data may not yet be available. Our approach, therefore, is one of caution, treating this compound with the respect it deserves as a potentially biologically active and environmentally persistent substance.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is not widely available[1], we can infer its potential hazards based on its chemical structure and data from analogous compounds, such as other fluorinated phenylacetic acid derivatives.

  • Chemical Structure Analysis : The molecule contains a fluorinated aromatic ring and a carboxylic acid moiety. Phenylacetic acids can cause serious eye irritation[2][3]. Fluorinated organic compounds can be persistent in the environment and may present toxicological risks[4]. The presence of the ethylcarbamoyl group adds another layer of complexity, suggesting potential biological activity.

  • Inferred Hazards : Based on similar chemicals, we must assume that this compound is, at a minimum:

    • A skin and eye irritant.[5][6]

    • Harmful if swallowed or inhaled.[7]

    • Potentially harmful to aquatic life with long-lasting effects.[2]

Therefore, all waste containing this compound must be treated as hazardous chemical waste, in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[8][9][10]

Personal Protective Equipment (PPE) Protocol

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the "as low as reasonably practicable" (ALARP) principle—minimizing exposure at all times.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and solid particulates. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Check for breakthrough times and replace gloves immediately upon contamination.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Required if handling powder outside a fume hoodA NIOSH-approved respirator should be used if there is a risk of inhaling dust.[4]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

Workflow for Waste Characterization and Segregation

The following diagram illustrates the decision-making process for segregating waste contaminated with 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid.

G start Waste Generated is_contaminated Contaminated with 4-[4-(...)]phenylacetic acid? start->is_contaminated non_haz Non-Hazardous Waste (e.g., clean packaging) is_contaminated->non_haz No waste_type What is the physical form? is_contaminated->waste_type Yes solid_waste Solid Waste Container (Halogenated Organics) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated Organics) waste_type->liquid_waste Liquid sharps_waste Sharps Container (Chemically Contaminated) waste_type->sharps_waste Sharps solid_examples e.g., Contaminated gloves, weigh paper, solid compound solid_waste->solid_examples liquid_examples e.g., Solutions, reaction mixtures, contaminated solvents liquid_waste->liquid_examples sharps_examples e.g., Contaminated needles, pipette tips, glassware sharps_waste->sharps_examples

Caption: Waste Segregation Decision Tree

Detailed Containment Steps:
  • Select the Correct Container : Use only containers approved for hazardous waste that are compatible with the waste type.[9][11] For 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid waste, this typically means:

    • Solids : A wide-mouth, sealable plastic or glass container.

    • Liquids : A sealable, chemically-resistant (e.g., HDPE or glass) container. Do not use metal containers for acidic waste.[10][11]

    • All containers must have a secure, leak-proof screw cap.[9]

  • Label the Container : As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid". Do not use abbreviations.

    • An indication of the hazards (e.g., "Irritant," "Environmental Hazard").

    • The date accumulation started.

  • Accumulate Waste Safely :

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][11]

    • Keep containers closed at all times, except when adding waste.[8]

    • Use secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.[9]

    • Do not fill containers beyond 90% capacity to allow for expansion.[10]

    • Segregate this waste stream from incompatible materials, such as strong bases or oxidizing agents.[11][12]

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9][11] Pharmaceutical compounds are increasingly detected in waterways and can have significant ecological impacts.[13]

  • Requesting a Pickup : Once a waste container is full (or has been accumulating for the maximum allowed time, typically 6-12 months depending on regulations), a pickup must be scheduled.[8][9]

    • Complete your institution's hazardous waste pickup request form. This typically requires an inventory of the container's contents.

    • Ensure the container is properly labeled and sealed before the scheduled pickup.

  • Final Disposal Method : The ultimate disposal will be handled by a licensed hazardous waste disposal company.[5][6] The most common and appropriate method for this type of compound is:

    • High-Temperature Incineration : This is the preferred method for organic pharmaceutical waste. Incineration at a licensed facility destroys the active compound, preventing its release into the environment.[14]

  • Decontamination of Empty Containers :

    • A container that held this compound is not "empty" until it has been properly decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • Only after this procedure can the container be considered for recycling or disposal as non-hazardous waste, in accordance with institutional policy.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Protect Yourself : Don appropriate PPE before attempting to clean the spill.

  • Containment : For a solid spill, carefully sweep it up without creating dust and place it in a labeled hazardous waste container.[4][12] For a liquid spill, use a chemical spill kit with an absorbent material to contain and collect the waste.

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

In Case of Personal Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[7][15]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • In all cases of exposure, consult the relevant safety documentation and inform your supervisor. An incident report should be filed.

By adhering to these stringent protocols, you ensure not only your personal safety and that of your colleagues but also uphold our collective responsibility to protect the environment from the unintended consequences of pharmaceutical research.

References

  • Laboratory Waste Management Guidelines . (n.d.). Princeton University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Oberoi, A. S., et al. (2025, March 31). Pharmaceutical waste management through microbial bioremediation . PMC - NIH. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . (2025, June 28). ScienceDirect. Retrieved from [Link]

  • Safety Data Sheet: Phenylacetic acid . (2023, May 17). CPAChem. Retrieved from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98% . (2005, October 03). Cole-Parmer. Retrieved from [Link]

  • An Invisible Crisis: The Hidden Environmental Impact of Pharmaceutical Waste . (2026, March 17). Earth.Org. Retrieved from [Link]

  • Pharmaceutical Waste Management . (2023, May 20). ResearchGate. Retrieved from [Link]

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Navigating the Uncharted: A Senior Scientist's Guide to Safely Handling 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and drug development professionals at the forefront of innovation, the introduction of novel chemical entities is a daily reality. Among these is 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS No. 1334500-11-6), a compound with significant potential. However, its novelty means that a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide is crafted to bridge that informational gap, providing a robust framework for the safe handling, use, and disposal of this compound. By synthesizing data from structurally related molecules and adhering to the highest standards of laboratory safety, we can confidently manage the risks associated with this and other new chemical entities.

Core Principle: Proactive Risk Assessment in the Absence of Specific Data

The cornerstone of safely handling any new or poorly characterized substance is a thorough, proactive risk assessment. In the absence of a specific SDS for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, our approach is to infer potential hazards from its structural components: a phenylacetic acid core, a fluorinated aromatic ring, and an ethylcarbamoyl group. This methodology, rooted in the principles of chemical analogy, allows us to anticipate and mitigate risks effectively.

Our analysis of related compounds, such as phenylacetic acid and various fluorinated aromatic carboxylic acids, suggests that the primary hazards are likely to include:

  • Skin and Eye Irritation: A common characteristic of carboxylic acids.[1][2][3]

  • Respiratory Tract Irritation: Particularly if the compound is a fine powder that can be easily aerosolized.[4]

  • Potential for Dust Explosion: A risk associated with many fine organic solids.[1]

  • Unknown Chronic Effects: Due to the novelty of the compound, long-term exposure risks are not well-documented.

This guide is built upon a conservative interpretation of these potential hazards, ensuring a high margin of safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with novel compounds. The following table outlines the recommended PPE for handling 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, categorized by the nature of the laboratory operation.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Lab coat with tight-fitting cuffsNIOSH-approved N95 or higher-rated respirator
Solution Preparation Chemical safety gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Experimental Use (in solution) Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory. The following workflow provides a step-by-step guide for researchers.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any available hazard information.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5] It should be kept in a designated area for new or uncharacterized compounds.

Handling and Use: A Step-by-Step Protocol
  • Work in a Controlled Environment: All manipulations of the solid compound, especially weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing:

    • Use a dedicated, clean weighing vessel.

    • Handle the solid with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solid to the solvent slowly and in a controlled manner.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling Decontamination:

    • Thoroughly clean all equipment and surfaces that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.[2][6]

Waste Disposal: A Cradle-to-Grave Responsibility
  • Segregate Waste: All waste materials contaminated with 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled liquid hazardous waste container. Do not pour any waste down the drain.[6]

  • Consult EHS: Follow your institution's specific guidelines for the disposal of chemical waste. Consult with your Environmental Health and Safety (EHS) department for final disposal procedures.

Visualizing the Workflow for Safe Handling

To further clarify the operational plan, the following diagram illustrates the key decision points and safety measures in the handling of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid.

SafeHandlingWorkflow Workflow for Safe Handling of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review Available Data & Conduct Risk Assessment B Select & Inspect PPE A->B C Prepare & Verify Fume Hood Operation B->C D Weigh Solid Compound C->D Proceed with caution E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment complete H Segregate & Label Waste G->H I Properly Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J K Consult EHS for Disposal Protocol J->K End of procedure L Transfer Waste to EHS K->L

Caption: A flowchart outlining the key steps and safety precautions for handling 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid.

Conclusion: Empowering Research Through a Culture of Safety

The safe and effective use of novel compounds like 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is paramount to advancing scientific discovery. While the absence of a specific SDS presents a challenge, it also provides an opportunity to reinforce the fundamental principles of laboratory safety. By conducting thorough risk assessments, utilizing appropriate personal protective equipment, adhering to meticulous handling protocols, and planning for proper disposal, we can confidently and responsibly explore the potential of new chemical entities. This proactive and informed approach not only protects researchers but also fosters a culture of safety that is the bedrock of scientific excellence.

References

  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid — Chemical Substance Information. (n.d.).
  • 4-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid — Chemical Substance Information. (n.d.).
  • ThermoFisher. (2011, December 15). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2016, January 29).
  • Cornell University. (n.d.). Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • CPAChem. (2023, May 17). Safety data sheet.
  • ChemicalBook. (2026, January 17). Phenylacetic acid - Safety Data Sheet.
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  • Sigma-Aldrich. (2013, March 19). Safety Data Sheet.
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